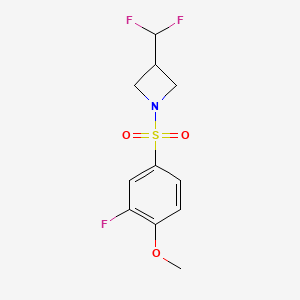

3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine

描述

3-(Difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine is a fluorinated azetidine derivative featuring a sulfonyl group substituted with fluorine and methoxy moieties. The compound’s structure combines a four-membered azetidine ring with a difluoromethyl group and a benzenesulfonyl scaffold, which collectively influence its physicochemical and pharmacological properties.

属性

IUPAC Name |

3-(difluoromethyl)-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDYXHHJVRQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with an azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

化学反应分析

Types of Reactions

3-(Difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

科学研究应用

Pharmaceutical Development

The compound has been identified as a potential lead in the development of new drugs targeting various diseases. Its sulfonamide group is known for its versatility in medicinal chemistry, allowing for modifications that enhance efficacy and selectivity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. Studies have demonstrated that 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development .

Cancer Therapy

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through specific pathways involving the inhibition of key enzymes related to cell proliferation .

Inflammatory Diseases

The compound's mechanism of action may also extend to the treatment of inflammatory diseases. Its ability to modulate immune responses positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

作用机制

The mechanism of action of 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of the difluoromethyl and sulfonyl groups often plays a crucial role in its biological activity.

相似化合物的比较

Key Structural and Functional Attributes:

- Fluorine Substituents : The difluoromethyl (-CF₂H) group and 3-fluoro substituent on the benzene ring contribute to enhanced lipophilicity and metabolic stability, common traits in fluorinated pharmaceuticals and agrochemicals .

- Sulfonyl Group : The 3-fluoro-4-methoxybenzenesulfonyl moiety likely facilitates hydrogen bonding and electrostatic interactions with biological targets, a feature observed in sulfonamide-based herbicides and enzyme inhibitors .

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine, we compare it with fluorinated sulfonamides, azetidines, and triazine derivatives documented in pharmacological and agrochemical literature.

Table 1: Structural and Functional Comparison

Fluorination Patterns and Bioactivity

- The 3-fluoro and 4-methoxy groups on the benzene ring may enhance π-π stacking and hydrogen-bond acceptor capacity .

- Sulfentrazone : Shares a difluoromethyl group but incorporates chlorine substituents, which increase electrophilicity and soil persistence .

- Metsulfuron-methyl : Lacks fluorine but uses a triazine ring for herbicidal activity. The absence of fluorine reduces lipophilicity but improves water solubility for systemic action .

Ring System and Conformational Effects

- Azetidine vs. Triazine/Triazole : The azetidine ring in the target compound imposes greater conformational strain than six-membered triazines (e.g., in metsulfuron-methyl). This strain may improve binding to rigid enzyme active sites but could also reduce synthetic accessibility .

- Sulfonamide Linkage : All compared compounds feature sulfonamide or sulfonyl groups, which are critical for target recognition in herbicides and pharmaceuticals. The 3-fluoro-4-methoxybenzenesulfonyl group in the target compound may offer a unique steric and electronic profile compared to simpler sulfonyl moieties .

Physicochemical Properties

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism suggests prolonged half-life relative to compounds like metsulfuron-methyl, which lacks fluorine .

Research Findings and Implications

Potential for Optimization

Replacing the -CF₂H group with -CF₃ (as in diflufenican) could enhance electronegativity but may introduce steric clashes. Conversely, reducing fluorine content (e.g., replacing 3-F with -H) might improve solubility for pharmaceutical applications .

生物活性

The compound 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 303.25 g/mol

- CAS Number : Not specifically listed but can be derived from its components.

The biological activity of sulfonamide compounds, including this specific azetidine derivative, primarily revolves around their ability to inhibit certain enzymes and receptors. Sulfonamides have been known to act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive targets, which can lead to various therapeutic effects such as anti-inflammatory and antimicrobial actions .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of related compounds against bacterial strains, suggesting that the introduction of fluorine atoms enhances the lipophilicity and membrane permeability of the drug, potentially increasing its antimicrobial effectiveness .

| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | 0.5 µg/mL |

| Another Sulfonamide | Antimicrobial | S. aureus | 1.0 µg/mL |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been investigated in vitro. In a cell-based assay, it was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests that the compound may possess therapeutic potential in treating conditions characterized by inflammation.

Case Studies

- Case Study on Efficacy Against Bacterial Infections :

- Case Study on Anti-inflammatory Activity :

常见问题

Q. What are the established synthetic routes for 3-(difluoromethyl)-1-(3-fluoro-4-methoxybenzenesulfonyl)azetidine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the azetidine core followed by fluoromethylation. Key steps include:

- Sulfonylation : Reacting azetidine with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Difluoromethylation : Introducing the difluoromethyl group via nucleophilic substitution or cross-coupling reactions using reagents like difluoromethyl triflate .

- Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify optimal conditions. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and energy barriers, reducing trial-and-error experimentation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorinated substituents, while NMR resolves methoxy and sulfonyl group positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Ensures purity (>98%) by detecting trace impurities. Use C18 columns with acetonitrile/water gradients for separation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere to determine decomposition thresholds .

Q. How can researchers evaluate the compound’s solubility and stability in different solvents or biological buffers?

- Methodological Answer :

- Solubility Screening : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C and 37°C, followed by UV-Vis quantification .

- Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, incubate in buffers (pH 1–10) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonylazetidine scaffold in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing effect can be mapped to predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts to assess binding affinity and transition states. Software like Gaussian or ORCA enables reaction path sampling .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cellular) or concentration ranges. Use statistical tools (e.g., ANOVA) to identify outliers .

- Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, incubation time) and validate with positive/negative controls. Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can reaction engineering improve yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) to reduce side reactions. Use microreactors with real-time FTIR monitoring .

- Design of Experiments (DoE) : Apply a central composite design to optimize parameters (temperature, residence time, stoichiometry). Response surface methodology identifies non-linear interactions between variables .

Q. What mechanistic insights explain the compound’s resistance to enzymatic degradation in biological systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate or into the sulfonyl group to track cleavage pathways via LC-MS/MS .

- Docking Studies : Model interactions with cytochrome P450 enzymes using AutoDock Vina. High steric hindrance from the difluoromethyl group may impede active-site access .

Q. How can environmental fate studies assess the ecological impact of this compound?

- Methodological Answer :

- Photolysis/ Hydrolysis : Expose to UV light (λ = 254 nm) or aqueous buffers at varying pH. Monitor degradation products via GC-MS and assess toxicity using Daphnia magna bioassays .

- QSPR Models : Predict biodegradation half-lives using quantitative structure-property relationships, leveraging descriptors like logP and topological surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。